molecular formula C23H20N4O6S B15015871 N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B15015871
M. Wt: 480.5 g/mol
InChI Key: RUPJBMSLHVZYBG-OSLDRDPGSA-N
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Description

N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide group, a thiophene ring, and a nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the nitrophenyl and thiophene groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Compared to these compounds, N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C23H20N4O6S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N4O6S/c1-32-20-13-21(33-2)19(27(30)31)11-16(20)14-24-26-23(29)18(12-17-9-6-10-34-17)25-22(28)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,25,28)(H,26,29)/b18-12+,24-14+

InChI Key

RUPJBMSLHVZYBG-OSLDRDPGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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